4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl-
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Overview
Description
4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl- is a heterocyclic compound that features a benzothiopyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophenol derivative with a suitable diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A related compound with a similar core structure but different functional groups.
5,6,7,8-Tetrahydro-4H-chromen-4-one: Another similar compound with a chromen core instead of a thiopyran core.
Uniqueness
4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl- is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous.
Properties
CAS No. |
53045-31-1 |
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Molecular Formula |
C15H16S |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-4H-thiochromene |
InChI |
InChI=1S/C15H16S/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-3,6-7,11H,4-5,8-10H2 |
InChI Key |
QRZDBJGWGOPUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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